Trihexylsilane

Catalog No.
S1898937
CAS No.
2929-52-4
M.F
C18H39Si
M. Wt
283.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trihexylsilane

CAS Number

2929-52-4

Product Name

Trihexylsilane

Molecular Formula

C18H39Si

Molecular Weight

283.6 g/mol

InChI

InChI=1S/C18H39Si/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3

InChI Key

ISPSHPOFLYFIRR-UHFFFAOYSA-N

SMILES

CCCCCC[Si](CCCCCC)CCCCCC

Canonical SMILES

CCCCCC[Si](CCCCCC)CCCCCC

Organic Synthesis and Material Science

Trihexylsilane's silicon atom bonded to three bulky ethyl groups can act as a sterically hindered protecting group in organic synthesis. This property allows chemists to selectively modify other functional groups in a molecule while leaving the trihexylsilane group intact. Once the desired modifications are complete, the trihexylsilane group can be cleaved under specific conditions to reveal the original functionality [].

Furthermore, the combination of organic ethyl groups and the central silicon atom in trihexylsilane can contribute to interesting material properties. Researchers are exploring the potential of trihexylsilane and similar organosilanes in the development of new materials with specific characteristics, such as hydrophobicity (water repellency) or electrical conductivity [].

Trihexylsilane is an organosilicon compound characterized by the chemical formula C18H38Si\text{C}_{18}\text{H}_{38}\text{Si}. It consists of a silicon atom bonded to three hexyl groups, making it a trialkylsilane. This compound is notable for its unique structure, which provides specific chemical properties and reactivity. Trihexylsilane is primarily used in organic synthesis and as a reagent in various

  • Flammability: Trihexylsilane has a flash point of 62 °C, indicating flammability [].
  • Specific health hazards: Data on its toxicity is limited. However, as with most organosilicon compounds, it's advisable to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood [].

  • Hydrosilylation: The Si-H bond allows trihexylsilane to react with alkenes and alkynes, forming siloxanes or silanes through the addition of silicon.
  • Radical Reactions: It can serve as a radical initiator in polymerization processes or in the reduction of functional groups.
  • Decomposition: Under certain conditions, trihexylsilane can decompose to yield smaller silanes or siloxanes, particularly when subjected to heat or catalytic processes.

These reactions highlight trihexylsilane's versatility as a reagent in synthetic organic chemistry.

Trihexylsilane can be synthesized through several methods:

  • Direct Alkylation: This method involves the reaction of hexyl chloride with sodium silicide or other silicon sources under controlled conditions to yield trihexylsilane.
  • Hydrosilylation: The reaction of hexene with triethylsilane in the presence of a catalyst can produce trihexylsilane through the addition of silicon across the double bond.
  • Reduction Reactions: Trihexylsilane can also be synthesized from higher silanes through reduction processes using lithium aluminum hydride or similar reducing agents.

These methods provide flexibility in synthesizing trihexylsilane tailored to specific laboratory needs.

Trihexylsilane finds applications across various fields:

  • Organic Synthesis: It is utilized as a reagent for hydrosilylation reactions, enabling the formation of siloxanes and other organosilicon compounds.
  • Material Science: Trihexylsilane can be used in the development of silicone-based materials, contributing to their flexibility and stability.
  • Coating Technologies: The compound may be employed as a precursor for coatings that require enhanced durability and resistance to environmental factors.

These applications underscore its significance in both academic research and industrial processes.

Studies on the interactions involving trihexylsilane primarily focus on its reactivity with various organic substrates. The Si-H bond's reactivity allows for significant interaction with double bonds in alkenes and alkynes, leading to the formation of new compounds. Additionally, trihexylsilane has been investigated for its role in facilitating radical reactions, which are essential in polymer chemistry and organic synthesis.

Trihexylsilane shares similarities with several other organosilicon compounds. Here are some comparable compounds:

Compound NameStructureUnique Features
Trimethylsilane CH3)3SiH\text{ CH}_3)_3\text{SiH}Widely used as a precursor in semiconductor applications; less bulky than trihexylsilane.
Triethylsilane C2H5)3SiH\text{ C}_2\text{H}_5)_3\text{SiH}Liquid at room temperature; commonly used in hydrosilylation reactions.
Tris(trimethylsilyl)silane CH3)3Si Si (CH3)3 3\text{ CH}_3)_3\text{Si Si }(CH_3)_3\text{ }_3Acts as a reducing agent; less toxic alternative to organotin compounds.

Uniqueness of Trihexylsilane

Trihexylsilane's uniqueness lies in its larger hexyl groups compared to other trialkylsilanes, which provides enhanced steric bulk and potentially different reactivity profiles. Its ability to participate effectively in hydrosilylation while being less volatile than smaller analogs makes it suitable for specific applications where stability and reactivity are crucial.

Of Trihexylsilane

PropertyValueReference
Molecular FormulaC18H40SiNIST WebBook [2]
Molecular Weight (g/mol)284.5957NIST WebBook [2]
CAS Registry Number2929-52-4NIST WebBook [2]
IUPAC Standard InChIKeyIBNSYFQZHBBNLR-UHFFFAOYSA-NNIST WebBook [2]
Chemical Structure DescriptionThree hexyl groups attached to a silicon atom with Si-H bondCymitQuimica [1]

Bonding and Electronic Structure

The bonding architecture of trihexylsilane centers around the silicon atom, which adopts a tetrahedral geometry characteristic of sp³ hybridization [1]. The silicon atom forms three sigma bonds with the terminal carbon atoms of the hexyl chains and one silicon-hydrogen bond. This tetrahedral arrangement results from the four electron pairs around the silicon center, consistent with VSEPR theory predictions.

The silicon-hydrogen bond represents a critical structural feature of trihexylsilane. Drawing from comparative studies on related organosilanes, the Si-H bond in trialkylsilanes typically exhibits bond lengths in the range of 1.47-1.50 Å [3]. The Si-H bond possesses significant reactivity due to the polarization of the bond, with silicon being more electropositive than hydrogen. This polarization contributes to the reducing properties observed in related trialkylsilane compounds [4] [5].

The electronic structure is dominated by the silicon 3s and 3p orbitals, which participate in sp³ hybridization. The silicon-carbon bonds to the hexyl groups are characterized by sigma bonding, with bond lengths typically ranging from 1.87-1.90 Å based on structural data from related organosilanes [3]. The electronic distribution creates a molecule with a significant hydrophobic character due to the extensive alkyl substitution around the silicon center [1].

Bulk Material Properties

Phase Behavior and Thermal Stability

Trihexylsilane exhibits characteristic liquid phase behavior at ambient conditions. The compound presents as a colorless to pale yellow liquid with relatively low viscosity [1]. The boiling point occurs at 433-434 K (160-161°C) under reduced pressure conditions of 0.007 bar [2], indicating the compound's volatility under vacuum conditions.

The enthalpy of vaporization has been experimentally determined as 51.0 ± 0.7 kJ/mol [2], providing insight into the intermolecular forces present in the liquid phase. This value reflects moderate van der Waals interactions between molecules, consistent with the long-chain alkyl substitution pattern that promotes intermolecular dispersion forces.

Thermal stability characteristics of trihexylsilane can be inferred from its structural analogy to other trialkylsilanes. The compound demonstrates enhanced stability and resistance to moisture [1], attributed to the steric protection provided by the three hexyl groups around the silicon center. This structural arrangement inhibits hydrolysis reactions that are common in less substituted silanes.

Table 2: Thermal and Phase Behavior Properties

PropertyValueReference
Boiling Point (K)433-434NIST WebBook [2]
Boiling Point (°C)160-161NIST WebBook [2]
Boiling Point Pressure (bar)0.007NIST WebBook [2]
Enthalpy of Vaporization (kJ/mol)51.0 ± 0.7Voronkov et al. 1988 [2]
Physical State at 20°CLiquidCymitQuimica [1]
AppearanceColorless to pale yellow liquidCymitQuimica [1]

Solubility and Polarity Profiles

The solubility characteristics of trihexylsilane are fundamentally governed by its extensive hydrophobic character. The compound exhibits high hydrophobic properties [1], making it incompatible with polar protic solvents such as water and alcohols. This hydrophobic nature arises from the three hexyl chains that dominate the molecular surface area, creating a predominantly nonpolar exterior.

The molecule demonstrates excellent compatibility with nonpolar and low-polarity organic solvents. Based on structural similarities to related trialkylsilanes, trihexylsilane would be expected to show high solubility in hydrocarbons, ethers, and halogenated solvents [6]. The extensive alkyl substitution pattern promotes strong van der Waals interactions with similar nonpolar solvents.

Trihexylsilane functions effectively as a surface modifier and coupling agent [1], properties that stem from its amphiphilic molecular architecture. The silicon center can interact with inorganic surfaces through Si-OH condensation reactions, while the hexyl chains provide hydrophobic surface modification. This dual functionality makes the compound valuable for improving adhesion between organic and inorganic materials [1].

Table 3: Solubility and Polarity Characteristics

PropertyValueReference
Hydrophobic CharacterHigh hydrophobic propertiesCymitQuimica [1]
Moisture ResistanceHigh resistance to moistureCymitQuimica [1]
Surface Modification CapabilityEffective surface modifierCymitQuimica [1]
Coupling Agent PropertiesActs as coupling agentCymitQuimica [1]
Viscosity CharacterRelatively low viscosityCymitQuimica [1]

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for trihexylsilane through characteristic chemical shift patterns. The ¹H NMR spectrum would be expected to display several distinct regions corresponding to the different hydrogen environments within the molecule.

The silicon-hydrogen proton represents the most distinctive feature in the ¹H NMR spectrum. Based on comparative data from triethylsilane, the Si-H proton typically appears as a multiplet in the region of 3.6-4.0 ppm [7] [8]. This downfield chemical shift results from the deshielding effect of the electronegative silicon atom and its electropositive character relative to carbon.

The hexyl chain protons would appear in characteristic patterns: the α-methylene protons adjacent to silicon would be observed around 0.6-0.8 ppm [8], while the remaining methylene groups would appear in the aliphatic region between 1.0-1.5 ppm. The terminal methyl groups of the hexyl chains would exhibit characteristic triplet multiplicity at approximately 0.9 ppm due to coupling with adjacent methylene protons.

²⁹Si NMR spectroscopy provides direct information about the silicon environment. For trialkylsilanes, the silicon nucleus typically resonates in the range of -15 to -45 ppm relative to tetramethylsilane [8]. The exact chemical shift depends on the substituent electronegativity and steric environment around the silicon center.

Infrared and Raman Vibrational Analysis

Infrared spectroscopy reveals characteristic vibrational modes that provide structural confirmation and bonding information for trihexylsilane. The most diagnostic vibrational feature is the silicon-hydrogen stretching mode, which appears as a strong absorption in the region of 2100-2200 cm⁻¹ [9] [10] [11].

The Si-H stretching frequency is sensitive to the electronic environment around silicon. In trialkylsilanes, this mode typically appears around 2100-2150 cm⁻¹ [10] [11], shifted to lower frequency compared to less substituted silanes due to the electron-donating effect of the alkyl groups. The exact frequency depends on the inductive effects of the substituents and the hybridization state of the silicon atom.

Additional characteristic infrared absorptions include:

  • Silicon-carbon stretching modes in the region of 600-800 cm⁻¹ [12] [13]
  • Alkyl C-H stretching vibrations between 2850-2950 cm⁻¹ [12]
  • Methylene bending modes around 1450-1470 cm⁻¹ [12]
  • Methyl deformation modes near 1375 cm⁻¹ [12]

Raman spectroscopy provides complementary vibrational information, particularly for symmetric stretching modes that may be weak or absent in infrared spectra. The Si-H stretching mode often appears prominently in Raman spectra of organosilanes [14] [15]. The silicon-carbon stretching modes and skeletal vibrations of the hexyl chains would also be observable in the Raman spectrum, providing additional structural confirmation.

UNII

IR09XWK386

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (97.44%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2929-52-4

Wikipedia

Silane, trihexyl-

General Manufacturing Information

Silane, trihexyl-: ACTIVE

Dates

Modify: 2023-08-16

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